molecular formula C20H25NO4S2 B2608918 pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate CAS No. 265098-96-2

pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

Cat. No.: B2608918
CAS No.: 265098-96-2
M. Wt: 407.54
InChI Key: SCCLXRVQMINMFE-VKAVYKQESA-N
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Description

The compound pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate features a thiazolidinone core with key substituents:

  • Position 5: A (5Z)-4-methoxyphenylmethylidene group, contributing electron-donating effects and lipophilicity.
  • Position 3: A pentyl ester-linked butanoate chain, influencing solubility and metabolic stability.

Properties

IUPAC Name

pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-3-4-5-13-25-18(22)7-6-12-21-19(23)17(27-20(21)26)14-15-8-10-16(24-2)11-9-15/h8-11,14H,3-7,12-13H2,1-2H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCLXRVQMINMFE-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a thiol under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the condensation of the thiazolidine intermediate with 4-methoxybenzaldehyde under basic conditions to form the methoxyphenylmethylidene derivative.

    Esterification: The final step is the esterification of the carboxylic acid group with pentanol in the presence of an acid catalyst to form the butanoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is C20H25NO4S2. The compound features a thiazolidinone core structure, which is known for its biological activity due to the presence of sulfur and nitrogen atoms within the ring system.

Pharmacological Applications

1. Antidiabetic Activity
Thiazolidinones have been extensively studied for their antidiabetic properties, particularly as insulin sensitizers. Compounds similar to this compound have shown potential in improving glucose metabolism and insulin sensitivity in preclinical studies. For instance, some derivatives have been reported to activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to enhanced insulin sensitivity and glucose uptake in adipocytes .

2. Antioxidant Properties
Research indicates that thiazolidinones exhibit significant antioxidant activity. This compound may help mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation . This property is particularly beneficial in preventing cellular damage associated with various diseases.

3. Anticancer Activity
Studies have suggested that thiazolidinone derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound may contribute to its ability to inhibit tumor growth and metastasis in certain cancer cell lines .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Formation of Thiazolidinone Core : The initial step often involves the condensation of a suitable aldehyde with a thioketone to form the thiazolidinone ring.
  • Alkylation : Subsequent alkylation with pentanol derivatives introduces the alkyl chain at the ester position.
  • Functionalization : Further modifications can be performed to introduce methoxy and other substituents that enhance biological activity.

Case Studies

Case Study 1: Antidiabetic Effects
A study conducted on a series of thiazolidinones demonstrated that compounds similar to pentyl 4-[...] exhibited significant reductions in blood glucose levels in diabetic rat models. These findings support the compound's potential as a therapeutic agent for diabetes management .

Case Study 2: Antioxidant Activity
In vitro assays showed that derivatives of thiazolidinones could reduce oxidative stress markers in human cell lines exposed to oxidative agents. The antioxidant capacity was measured using DPPH radical scavenging assays, indicating a strong protective effect against oxidative damage .

Case Study 3: Anticancer Potential
Research involving various thiazolidinone derivatives revealed their ability to induce apoptosis in breast cancer cells through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Mechanism of Action

The mechanism of action of pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Substituent Variations at Position 5 (Arylidene Group)

The arylidene group at position 5 significantly modulates electronic and steric properties. Key analogs include:

Compound (Reference) Position 5 Substituent Key Effects
Target Compound 4-Methoxyphenylmethylidene Enhanced lipophilicity (logP ~5.3*)
Pyridinium analog Pyridiniummethylidene Increased polarity; potential solubility issues
Phenylpyrazole analog 3-(4-Isobutoxy-3-methylphenyl)phenylpyrazole Bulkier substituent; possible kinase inhibition
2-Hydroxybenzylidene analog 2-Hydroxybenzylidene Higher solubility due to -OH group

*Calculated XLogP3 value from structurally similar analogs .

Modifications at Position 3 (Side Chain)

The side chain at position 3 affects pharmacokinetics and stability:

Compound (Reference) Position 3 Substituent Key Effects
Target Compound Pentyl butanoate ester Improved metabolic stability and absorption
Butanoic acid analog Butanoic acid Higher polarity; faster renal clearance
Amide analog N-(4-Methylphenyl)butanamide Increased stability; slower esterase hydrolysis
Pentyl thiazolidinone analog Pentyl group (no ester) Reduced solubility; prolonged half-life

Variations in the Thiazolidinone Core

  • Sulfanylidene (thione) vs.
  • Stereochemistry : The (5Z)-configuration is critical for maintaining planar geometry, ensuring proper arylidene conjugation .

Physicochemical and Pharmacological Insights

Computational Properties

  • Molecular Weight: ~500–550 g/mol (common range for thiazolidinones) .
  • Hydrogen Bonding: The sulfanylidene and ester groups provide 1–2 hydrogen bond donors and 7–8 acceptors, influencing solubility and membrane permeability .
  • Topological Polar Surface Area (TPSA) : ~150–160 Ų, suggesting moderate bioavailability .

Biological Activity

Pentyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a thiazolidine ring, a methoxyphenyl group, and a pentyl butanoate moiety.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3SC_{18}H_{24}N_2O_3S, and it has a molecular weight of approximately 356.46 g/mol. The presence of the thiazolidine ring suggests potential interactions with biological targets, particularly in metabolic pathways.

Biological Activity

Research indicates that thiazolidinones, including this compound, exhibit various biological activities such as:

  • Antioxidant Properties : Thiazolidinones are known to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
  • Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.
  • Anti-inflammatory Effects : Certain studies suggest that thiazolidinones can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

Table 1: Summary of Biological Activities

Activity Description References
AntioxidantScavenges free radicals
AntimicrobialExhibits antibacterial and antifungal properties
Anti-inflammatoryModulates inflammatory pathways

Case Studies and Research Findings

  • Antioxidant Activity Study :
    A study evaluated the antioxidant capacity of various thiazolidinone derivatives, including pentyl 4-[(5Z)-...]. The results indicated that this compound significantly reduced oxidative stress markers in vitro.
  • Antimicrobial Efficacy :
    In a research project focused on the antimicrobial properties of thiazolidinones, pentyl 4-[(5Z)-...] was tested against several bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanisms :
    Another study investigated the anti-inflammatory effects of thiazolidinones in animal models of inflammation. The findings suggested that treatment with pentyl 4-[(5Z)-...] led to a marked decrease in inflammatory cytokines, indicating its potential utility in treating inflammatory conditions.

Q & A

Basic: What synthetic methodologies are reported for preparing thiazolidinone derivatives structurally related to this compound?

The synthesis of thiazolidinone derivatives typically involves condensation reactions. For example, 3-(4-hydroxyphenyl)thiosemicarbazide can react with chloroacetic acid , sodium acetate , and an appropriate oxo-compound (e.g., aldehydes or ketones) in a mixture of DMF and acetic acid under reflux for 2 hours. The product is recrystallized from DMF-acetic acid or DMF-ethanol . For more complex analogs, purification via column chromatography (e.g., using silica gel) and structural confirmation through NMR, HRMS, and elemental analysis is critical . Key parameters include stoichiometric ratios of reagents, solvent selection, and reaction time to optimize yield and purity.

Basic: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to verify the Z-configuration of the benzylidene moiety and the thiazolidinone core. For example, 1^1H NMR chemical shifts between δ 7.2–7.8 ppm typically indicate aromatic protons, while thione (C=S) groups influence shifts near δ 170–180 ppm in 13^13C NMR .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves stereochemistry and confirms the (5Z)-configuration of the exocyclic double bond. Bond angles and torsional parameters (e.g., C-S-C in the thiazolidinone ring) are critical for validation .
  • High-Resolution Mass Spectrometry (HRMS): HRMS with an accuracy of ±0.001 Da confirms the molecular formula .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this thiazolidinone core?

  • Variation of Substituents: Introduce substituents at the 4-methoxyphenyl or butanoate groups to assess effects on bioactivity. For example, replacing the methoxy group with halogens (e.g., Cl, F) or electron-withdrawing groups can alter electronic properties and binding affinity .
  • Biological Assays: Pair synthetic modifications with in vitro enzyme inhibition assays (e.g., against tyrosine kinases or COX-2) and antimicrobial susceptibility testing (MIC/MBC determinations) .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, such as the ATP-binding pocket of kinases or DNA gyrase .

Advanced: How can contradictions in reported biological activities of similar thiazolidinones be resolved?

  • Meta-Analysis of Substituent Effects: Compare data from analogs with differing substituents. For instance, 3,5-dichlorophenyl derivatives may show enhanced antibacterial activity compared to methoxy-substituted analogs due to increased lipophilicity .
  • Standardized Assay Conditions: Discrepancies in IC50_{50} values often arise from variations in assay protocols (e.g., solvent/DMSO concentration, incubation time). Replicate studies under controlled conditions (e.g., CLSI guidelines for antimicrobial testing) are essential .
  • Mechanistic Follow-Up: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants and validate target engagement .

Advanced: What in vitro strategies are suitable for evaluating this compound’s interaction with biological targets?

  • Enzyme Inhibition Assays:
    • Kinase Inhibition: Use a FRET-based assay with recombinant kinases (e.g., EGFR or VEGFR2) and ATP-analog substrates. Measure inhibition via fluorescence quenching .
    • Antioxidant Activity: Employ DPPH radical scavenging assays or SOD-mimetic activity tests to quantify redox-modulating effects .
  • Cellular Uptake Studies: Use confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization .
  • Cytotoxicity Profiling: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays , and correlate results with ROS generation or apoptosis markers (e.g., caspase-3 activation) .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET Prediction: Tools like SwissADME or pkCSM predict logP, solubility, and CYP450 metabolism. For instance, ester groups (e.g., pentyl butanoate) may improve membrane permeability but require hydrolysis stability testing .
  • Metabolite Identification: Simulate Phase I/II metabolism using GLORYx to identify potential sulfation or glucuronidation sites .
  • Free Energy Perturbation (FEP): Calculate binding free energy changes for modified analogs to prioritize synthetic targets .

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